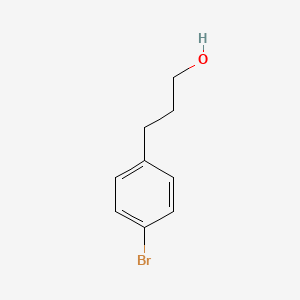

3-(4-Bromophenyl)propan-1-ol

描述

Contextualization of Aryl-Substituted Propanols in Chemical Synthesis and Transformation

Aryl-substituted propanols are a class of organic compounds that feature a propanol (B110389) backbone attached to an aromatic ring. This structural motif makes them valuable intermediates in a wide array of chemical transformations. They serve as precursors for the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. The versatility of these compounds stems from the reactivity of both the hydroxyl group and the aryl group, which can be independently or concertedly modified to create diverse molecular architectures. For instance, the alcohol functionality can undergo oxidation to form corresponding aldehydes or carboxylic acids, while the aryl ring can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.orgorganic-chemistry.org

Rationale for Dedicated Research on 3-(4-Bromophenyl)propan-1-ol

The specific compound this compound is of particular interest to the scientific community due to the presence of a bromine atom on the phenyl ring. The bromo-substituent is a key functional group in organic synthesis, serving as a versatile handle for a variety of chemical modifications. researchgate.netresearchgate.net It can be readily converted into other functional groups through reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks. acs.orgorganic-chemistry.org The position of the bromine atom at the para-position of the phenyl ring also imparts a degree of symmetry to the molecule, which can influence its physical properties and reactivity.

Overview of Key Research Areas and Challenges

Dedicated research on this compound is primarily focused on its application as a building block in the synthesis of biologically active molecules and functional materials. For example, it has been utilized as a reagent in the synthesis of daphneolone (B1638094) derivatives with fungicidal properties. lookchem.comchemicalbook.com Furthermore, its derivatives are being investigated for their potential in medicinal chemistry, including the development of new therapeutic agents.

A significant area of research involves the development of efficient and selective synthetic routes to this compound and its derivatives. Challenges remain in achieving high yields and stereoselectivity in some synthetic transformations. Moreover, exploring the full potential of this compound in various applications requires a deeper understanding of its chemical and physical properties.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its application in organic synthesis. These properties are summarized in the interactive data table below.

| Property | Value | Source |

| Molecular Formula | C9H11BrO | lookchem.comnih.govcymitquimica.com |

| Molecular Weight | 215.09 g/mol | lookchem.comnih.govcymitquimica.com |

| Appearance | Colorless to light yellow clear liquid | cymitquimica.com |

| Boiling Point | 299.9 °C at 760 mmHg | upfluorochem.comchemsrc.com |

| Density | 1.411 g/cm³ | upfluorochem.com |

| CAS Number | 25574-11-2 | lookchem.comnih.gov |

Spectroscopic Data

Spectroscopic data is essential for the characterization and identification of this compound. Key spectroscopic information is provided below.

| Spectroscopic Technique | Data | Source |

| 13C NMR | Spectra available, indicating the carbon framework of the molecule. | nih.gov |

| Mass Spectrometry | GC-MS data available for mass analysis. | nih.gov |

| IR Spectroscopy | ATR-IR spectra have been recorded, providing information on functional groups. | nih.gov |

| Raman Spectroscopy | FT-Raman spectra are available for vibrational analysis. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODKXGCVVOOEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441746 | |

| Record name | 3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25574-11-2 | |

| Record name | 3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Bromophenyl Propan 1 Ol

Strategies for Carbon-Carbon Bond Formation Leading to the Propanol (B110389) Backbone

The construction of the C-C bond linking the bromophenyl group to the propanol chain is a critical step in the synthesis of 3-(4-bromophenyl)propan-1-ol. Modern organic chemistry offers several powerful methods to achieve this transformation efficiently.

Catalytic Condensation Reactions Utilizing p-Bromobenzene Precursors

Catalytic condensation reactions represent a direct approach to forming the carbon-carbon bond. These methods often involve the reaction of a p-bromobenzene derivative with a three-carbon building block. For instance, the reaction of 4-bromobenzaldehyde (B125591) with a suitable C2-nucleophile, followed by reduction, can yield the desired propanol. While specific examples for this compound are not extensively detailed in the provided results, the general principles of such condensation reactions are well-established in organic synthesis.

Advanced Cross-Coupling Approaches for Aryl-Alkyl Linkages

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing a versatile and efficient means to form aryl-alkyl bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. For the synthesis of this compound, one could envision the coupling of a boronic acid derivative of propanol with 1,4-dibromobenzene. A notable study demonstrated the successful cross-coupling of unprotected 4-bromophenylboronic acid, which could be a relevant precursor. nih.gov The iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks offers a modular strategy for synthesizing such molecules. nih.gov

Other Cross-Coupling Reactions: Palladium-catalyzed direct cross-coupling of allyl alcohols with arylboronic acids offers another potential route. rsc.orgwiley-vch.de This method avoids the need for a base and can be highly efficient. rsc.org Furthermore, photoredox/nickel dual catalysis has emerged as a powerful tool for the cross-coupling of alkyltrifluoroborates with borylated aryl bromides, enabling Csp3-Csp2 bond formation. nih.gov

Below is a table summarizing various cross-coupling strategies that could be adapted for the synthesis of this compound.

| Cross-Coupling Strategy | Aryl Precursor | Alkyl Precursor | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | 4-Bromophenylboronic acid or ester | 3-Halopropanol derivative | Palladium complex (e.g., Pd(PPh₃)₄) | High functional group tolerance, well-established. |

| Direct Allylation | 4-Bromophenylboronic acid | Allyl alcohol | Palladium(0) complex | Base-free conditions, direct use of allyl alcohol. rsc.org |

| Photoredox/Nickel Dual Catalysis | Borylated aryl bromide | Alkyltrifluoroborate | Ir/Ni dual catalyst | Enables Csp3-Csp2 coupling, mild reaction conditions. nih.gov |

Stereoselective Reduction Pathways for Carbonyl Precursors of this compound

The reduction of a carbonyl group is a common and effective method for introducing the hydroxyl functionality of an alcohol. When the carbonyl precursor is prochiral, the use of stereoselective reduction techniques allows for the synthesis of enantiomerically enriched or pure alcohols.

Asymmetric Reduction Techniques and Enantiomeric Excess

Asymmetric reduction is a powerful strategy for producing chiral alcohols from prochiral ketones. wikipedia.orgrsc.org This can be achieved using chiral reagents or catalysts.

Catalytic Asymmetric Reduction: Transition metal catalysts, particularly those based on ruthenium, have been extensively developed for the asymmetric hydrogenation and transfer hydrogenation of ketones. wikipedia.orgnih.govmdpi.com These reactions often employ chiral ligands to induce high enantioselectivity. wikipedia.org For instance, Ru complexes with chiral diphosphines and amine-based ligands are highly effective. nih.gov The use of tethered Ru(II)/TsDPEN catalysts has shown great promise for the asymmetric transfer hydrogenation of electron-rich ketones. acs.org

Enzymatic Reductions: Biocatalysis offers an environmentally friendly and highly selective alternative for ketone reduction. nih.gov Whole cells of microorganisms, such as baker's yeast, and isolated enzymes like (S)-1-phenylethanol dehydrogenase (PEDH) have been successfully used to reduce a variety of ketones to chiral alcohols with high enantiomeric excess (ee). nih.govmdpi.com For example, the reduction of 3-chloro-1-(4-bromophenyl)-1-propanone using baker's yeast yielded the corresponding (S)-alcohol with a 95:5 enantiomeric ratio. mdpi.com

The following table presents data on the asymmetric reduction of related ketones, illustrating the potential for achieving high enantioselectivity.

| Ketone Precursor | Reduction Method | Catalyst/Enzyme | Enantiomeric Excess (ee) | Product Configuration |

| 4'-Bromo-3-chloropropiophenone | Asymmetric Hydrosilylation | Not specified | 96.5% | (S) |

| 3-Chloro-1-(4-bromophenyl)-1-propanone | Bioreduction (Baker's Yeast) | Baker's Yeast | 90% (95:5 er) | (S) mdpi.com |

| Various Aromatic Ketones | Asymmetric Transfer Hydrogenation | Tethered Ru(II)/TsDPEN catalysts | High ee | Not specified acs.org |

Mechanistic Aspects of Hydride Transfer in Reduction

The reduction of carbonyl compounds by metal hydrides or through catalytic transfer hydrogenation involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. fiveable.me

Metal Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common sources of hydride ions. chemistrysteps.com The mechanism typically involves the nucleophilic attack of the hydride on the carbonyl carbon, forming an alkoxide intermediate. fiveable.me This intermediate is then protonated during workup to yield the alcohol. The reactivity of these reagents differs, with LiAlH₄ being a much stronger reducing agent than NaBH₄. chemistrysteps.com

Catalytic Transfer Hydrogenation: In catalytic transfer hydrogenation, a hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride equivalent. wikipedia.orgmdpi.com The mechanism often involves the formation of a metal-hydride species from the catalyst precursor. mdpi.com For ruthenium-catalyzed reactions, a proposed mechanism involves the conversion of a precatalyst to a cationic species, which then reacts with hydrogen to form an active RuH₂ complex. nih.gov The reduction of the ketone can then occur in the outer coordination sphere of this complex. nih.gov

Regioselective Halogenation and Functional Group Interconversion Strategies

The introduction of the bromine atom onto the aromatic ring is a crucial step that can be performed at various stages of the synthesis.

Regioselective Bromination: The direct bromination of an aromatic precursor, such as 3-phenylpropan-1-ol, requires control of regioselectivity to favor the para-substituted product. Various methods for the regioselective bromination of aromatic compounds have been developed, often utilizing reagents like N-bromosuccinimide (NBS) in the presence of a catalyst or a specific solvent system. researchgate.netresearchgate.netorganic-chemistry.org For instance, the use of hexafluoroisopropanol as a solvent with NBS has been shown to provide high regioselectivity for the halogenation of arenes. acs.org Iron catalysis can also promote ortho-selective halogenation of anilines and phenols, highlighting the importance of the catalyst in directing the position of halogenation. nih.gov

Functional Group Interconversion: Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comwikipedia.org In the context of synthesizing this compound, FGI could be employed in several ways. For example, a precursor with a different functional group at the para position, such as a nitro or amino group, could be converted to the bromo group via a Sandmeyer-type reaction. Conversely, an alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.edusinica.edu.tw The conversion of an alcohol to an alkyl halide is another common FGI. sinica.edu.tw

The following table lists some common functional group interconversions relevant to the synthesis of this compound.

| Initial Functional Group | Target Functional Group | Reagents/Conditions |

| Amine (-NH₂) | Bromo (-Br) | NaNO₂, HBr (Sandmeyer reaction) |

| Alcohol (-OH) | Tosylate (-OTs) | TsCl, pyridine (B92270) ub.edu |

| Alcohol (-OH) | Alkyl Bromide (-Br) | PBr₃ sinica.edu.tw |

| Aldehyde (-CHO) | Alcohol (-CH₂OH) | NaBH₄, LiAlH₄ chemistrysteps.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include enhancing atom economy, utilizing catalytic reagents, employing safer solvents, and exploring renewable feedstocks.

Atom Economy and E-Factor

A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept measured by atom economy. Concurrently, the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product, should be minimized.

Traditional methods for synthesizing alcohols, such as the reduction of carboxylic acids or esters with stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), often exhibit low atom economy and generate significant waste. For instance, the reduction of 3-(4-bromophenyl)propanoic acid with LiAlH₄ produces aluminum salts as byproducts, which contribute to a high E-Factor.

In contrast, catalytic hydrogenation of the corresponding acid or ester (e.g., methyl 3-(4-bromophenyl)propanoate) represents a greener alternative. This method uses a catalyst (like Palladium on carbon) and molecular hydrogen, with water being the only theoretical byproduct, leading to a much higher atom economy and a lower E-Factor.

Another potential green route is the hydroboration-oxidation of 4-bromoallylbenzene. masterorganicchemistry.comchemistrysteps.com This two-step process typically offers high yields and regioselectivity, forming the alcohol on the less substituted carbon ("anti-Markovnikov" addition). masterorganicchemistry.comchemistrysteps.com The use of borane (B79455) reagents can be made more sustainable by employing catalytic versions or in-situ generation.

Catalysis over Stoichiometric Reagents

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis. Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled and reused.

For the synthesis of this compound, catalytic hydrogenation is a prime example of this principle. Instead of using multiple equivalents of metal hydrides that are consumed in the reaction, a small amount of a transition metal catalyst (e.g., Ru, Rh, Pd) can facilitate the conversion of a carbonyl precursor to the desired alcohol. ias.ac.in This approach not only improves atom economy but also simplifies product purification, as the removal of large quantities of inorganic salts is no longer necessary.

Safer Solvents and Reaction Conditions

The choice of solvent plays a significant role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. sci-hub.se

For instance, performing catalytic transfer hydrogenation using a hydrogen donor like formic acid or isopropanol can be conducted in greener solvents, potentially even water, under milder conditions than high-pressure hydrogenation. Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to higher yields and reduced side product formation in shorter time frames, which contributes to energy efficiency. sci-hub.se

Use of Renewable Feedstocks

While the direct synthesis of this compound from renewable feedstocks is not widely reported, the principles of green chemistry encourage the exploration of bio-based starting materials. rsc.org Aromatic compounds, for example, can be derived from lignin, a major component of biomass. Exploring synthetic pathways that connect renewable platform chemicals to intermediates like 4-bromobenzaldehyde or other precursors could significantly enhance the sustainability profile of this compound production. rsc.org

Reaction Mechanisms and Reactivity Profiles of 3 4 Bromophenyl Propan 1 Ol

Nucleophilic Substitution Reactions Involving the Aromatic Bromine Moiety

The bromine atom attached to the phenyl ring is a key functional group that can be displaced through various substitution reactions. These reactions are fundamental in modifying the aromatic core of the molecule.

Kinetic and Thermodynamic Studies of SNAr Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. This type of reaction is generally feasible when the aromatic ring is activated by electron-withdrawing groups. For 3-(4-bromophenyl)propan-1-ol, the propanol (B110389) side chain is not strongly deactivating, which typically makes classical SNAr reactions challenging without a catalyst.

However, SNAr reactions can be facilitated under specific conditions. For instance, the use of strong bases can deprotonate the alcohol, forming an alkoxide that could potentially act as an intramolecular nucleophile, although this is less common for forming larger rings. More practically, external nucleophiles can displace the bromide under forcing conditions or with the aid of catalysis. Studies on related aryl bromides show that SNAr reactions with various nucleophiles, including alcohols, are possible. researchgate.netcommonorganicchemistry.comacs.orgacs.org The kinetics of such reactions are often second-order, depending on the concentrations of both the aryl halide and the nucleophile. The reaction rate is also influenced by the solvent, temperature, and the nature of the nucleophile. vulcanchem.com

Recent advancements have focused on catalytic methods to promote SNAr reactions on unactivated or even electron-rich aryl halides. researchgate.net These methods often involve transition metal catalysts or photoredox catalysis to lower the activation energy of the substitution. For example, photoredox catalysis can generate a radical cation of the arene, making it more susceptible to nucleophilic attack. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions at the Bromophenyl Group

Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. chemie-brunschwig.cheie.gr Palladium-catalyzed reactions, such as the Suzuki, Heck, and Negishi couplings, are widely employed. chemie-brunschwig.cheie.gr

In a typical Suzuki coupling , the bromophenyl compound reacts with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. This method is noted for its mild reaction conditions and the commercial availability and stability of boronic acids. chemie-brunschwig.ch

The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene.

The Negishi coupling utilizes an organozinc reagent, which is coupled with the aryl bromide under palladium or nickel catalysis. chemie-brunschwig.ch This reaction is known for its high functional group tolerance.

Other transition metals like iron have also been used to catalyze cross-coupling reactions. For instance, an iron-catalyzed Kumada reaction of α-bromo alkanoates has been reported. acs.org These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the para-position of the phenyl ring.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Product Type | Reference |

| Suzuki Coupling | Pd catalyst, boronic acid, base | Aryl-substituted propanol | chemie-brunschwig.ch |

| Heck Reaction | Pd catalyst, alkene, base | Alkenyl-substituted propanol | eie.gr |

| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | Alkyl/Aryl-substituted propanol | chemie-brunschwig.ch |

| Kumada Reaction | Fe or Co catalyst, Grignard reagent | Alkyl/Aryl-substituted propanol | acs.org |

Oxidative Transformations of the Primary Alcohol Functionality

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. numberanalytics.comlibretexts.org

Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives

The oxidation of a primary alcohol first yields an aldehyde, which can then be further oxidized to a carboxylic acid. libretexts.org To obtain the aldehyde, milder oxidizing agents or specific reaction conditions are necessary to prevent over-oxidation. libretexts.org

Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC). numberanalytics.com For the conversion to carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic solution (Jones reagent) are typically used. numberanalytics.com It is also possible to achieve this transformation using a two-step process where the alcohol is first oxidized to the aldehyde, which is then subsequently oxidized to the carboxylic acid. libretexts.org

Several modern methods offer high selectivity and yields under milder conditions. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations, often in the presence of a co-oxidant like sodium hypochlorite, are highly effective for the selective oxidation of primary alcohols. google.comorganic-chemistry.org

Table 2: Reagents for the Oxidation of this compound

| Desired Product | Reagent(s) | Notes | Reference |

| 3-(4-Bromophenyl)propanal | Pyridinium chlorochromate (PCC) | Stops at the aldehyde stage. | numberanalytics.com |

| 3-(4-Bromophenyl)propanoic acid | Potassium permanganate (KMnO₄) | Strong oxidizing agent. | |

| 3-(4-Bromophenyl)propanoic acid | Chromium trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Strong oxidizing agent. | numberanalytics.com |

| 3-(4-Bromophenyl)propanoic acid | TEMPO / NaOCl | Catalytic, selective method. | google.comorganic-chemistry.org |

Chemoenzymatic Oxidation Methodologies

Chemoenzymatic methods provide an environmentally friendly and highly selective alternative for the oxidation of alcohols. Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the oxidation of alcohols to aldehydes or ketones with high stereoselectivity. While less common for the direct oxidation to carboxylic acids in a single step, they are pivotal in cascade reactions.

For instance, a chemoenzymatic cascade can combine a metal-catalyzed reaction with an enzymatic oxidation. Gotor-Fernández and coworkers have demonstrated the integration of a palladium-catalyzed Suzuki–Miyaura cross-coupling with an ADH-catalyzed reduction in a one-pot synthesis. mdpi.com While this example focuses on reduction, the reverse reaction (oxidation) is also a key application of ADHs. Such enzymatic methods can offer excellent chemoselectivity, allowing the oxidation of the alcohol without affecting the aryl bromide.

Reductive Transformations of the Aromatic Bromide and Hydroxyl Group

Both the aromatic bromide and the primary alcohol group can undergo reduction, although typically under different conditions.

The aromatic bromine can be removed through catalytic hydrogenation. organic-chemistry.orgresearchgate.netsci-hub.se This process, known as hydrodehalogenation, often employs a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas or a hydrogen donor such as sodium hypophosphite or sodium borohydride (B1222165). organic-chemistry.orgsci-hub.senih.gov This reaction is generally selective for the aryl bromide in the presence of other functional groups like carboxylic acids or ketones. organic-chemistry.orgresearchgate.net

The primary alcohol can be reduced to an alkane, a process known as deoxygenation. This is a more challenging transformation than the reduction of a carbonyl group. One common method involves converting the alcohol to a better leaving group, such as a tosylate, which can then be displaced by a hydride source like lithium aluminum hydride (LiAlH₄). libretexts.org Direct reduction of alcohols to alkanes can also be achieved using reagents like chlorodiphenylsilane with a catalytic amount of indium(III) chloride, although this method is more selective for benzylic, secondary, and tertiary alcohols over primary alcohols. organic-chemistry.org

Catalytic Hydrogenation and Hydride-Mediated Reductions

The carbon-bromine (C-Br) bond in this compound is a key site for reductive transformations. These reactions, often termed hydrodehalogenations, replace the bromine atom with a hydrogen atom, yielding 3-phenylpropan-1-ol. This conversion can be achieved through both catalytic hydrogenation and reduction with metal hydrides, often involving radical pathways.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of aryl halides. While not extensively detailed for this specific molecule in the provided literature, general protocols involve the use of a metal catalyst, such as palladium on charcoal (Pd/C), in the presence of a hydrogen source. For instance, room temperature hydrogenation with Pd/C in methanol (B129727) is a known protocol for reducing aryl bromides. nih.gov

Hydride-Mediated Reductions: Metal hydrides can serve as effective reducing agents for the dehalogenation of aryl bromides. Sodium borohydride (NaBH₄), typically a mild reagent for reducing ketones and aldehydes, can reduce aryl bromides under specific, catalyzed conditions. libretexts.org A notable method involves using Fu's catalyst (e.g., Pd[P(t-Bu)₃]₂) with NaBH₄ in an aqueous micellar solution at room temperature, which provides an environmentally responsible process for debromination. nih.gov

A distinct mechanism for hydrodehalogenation involves sodium hydride (NaH) in 1,4-dioxane (B91453), initiated by a catalyst like 1,10-phenanthroline. nih.govcardiff.ac.uk This thermal process does not proceed via a simple nucleophilic attack but through a radical chain mechanism initiated by electron catalysis. nih.govcardiff.ac.uk DFT calculations and mechanistic studies support a pathway involving the formation of radical anions. nih.gov

Electrophilic and Radical Reactivity of this compound

The reactivity of this compound extends beyond simple reductions. The C-Br bond is a key handle for radical reactions, while the molecule's C-H bonds can, under specific catalytic conditions, undergo functionalization.

Mechanistic Investigations of Radical Initiated Reactions

The formation of radical intermediates from aryl bromides is a well-documented phenomenon that underpins many synthetic transformations. For substrates like this compound, the C-Br bond can be cleaved to generate an aryl radical.

One established radical pathway is the Sʀɴ1 (substitution, nucleophilic, radical, chain, unimolecular) mechanism, which can be initiated by electron transfer. nih.gov The hydrodehalogenation of aryl bromides using NaH and 1,4-dioxane is proposed to proceed through such an electron-catalyzed chain reaction. nih.govcardiff.ac.uk

Mechanistic studies often employ specific tools to confirm the presence of radical intermediates. chimia.ch

Radical Clock Experiments: These experiments use substrates that undergo a rapid, predictable rearrangement if a radical is formed. For example, the use of a cyclopropylmethyl-substituted arene can serve as a radical clock; if a benzylic radical is formed, it can cause the cyclopropyl (B3062369) ring to open at a known rate. researchgate.net

Radical Trapping: Specific agents can be added to a reaction to "trap" or intercept radical intermediates, forming a stable adduct that can be detected. The use of phenyl methyl ethyne (B1235809) as a trapping agent for bromine radicals has been demonstrated, providing evidence for their existence in certain catalytic cycles. researchgate.net

Kinetic Isotope Effect (KIE): Comparing the reaction rates of a standard substrate and its deuterated analogue can indicate whether C-H bond cleavage is part of the rate-determining step, which is often the case in hydrogen atom transfer (HAT) processes initiated by radicals. researchgate.net A KIE value greater than 1 suggests that the C-H (or C-D) bond is broken in the turnover-limiting step. researchgate.net

In copper-catalyzed reactions, computational and experimental studies on related benzylic C–H functionalizations suggest that substrates with a p-Br substituent are viable but may react differently than more electron-rich or electron-deficient arenes. nih.gov The initial step can be a hydrogen-atom transfer (HAT) from a C-H bond to a nitrogen-centered radical, generating a carbon-centered radical that is then functionalized by a Cu(II) species. nih.gov

Functionalization via C-H Activation (if applicable)

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. acs.org While the C-Br bond is often more reactive, C-H activation of bromoarenes is possible with appropriate catalytic systems. nih.govmdpi.com

A relevant example involves the use of this compound in the preparation of substrates for intramolecular C-H amination reactions. google.com In one patented method, the alcohol is first converted to its corresponding sulfamate (B1201201) ester, 3-(4-bromophenyl)propyl sulfamate. google.com This derivative then serves as a substrate for a rhodium-catalyzed reaction that selectively functionalizes a C-H bond to form a new C-N bond, creating a cyclic product. Specifically, this method is used to create 1,3-amino alcohols, demonstrating the ability of a catalyst to target specific C-H bonds even in the presence of other potentially reactive sites like the aryl bromide. google.com This type of reaction highlights the potential to use the propyl chain of the molecule as a scaffold for constructing more complex heterocyclic structures.

Applications in Complex Molecule Synthesis and Functional Material Design

A Versatile Intermediate in Organic Synthesis

The reactivity of both the aromatic bromine and the primary alcohol functional groups in 3-(4-Bromophenyl)propan-1-ol allows for its use in a wide array of chemical transformations. This versatility has established it as a crucial precursor in the synthesis of diverse and complex molecular architectures.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and functional materials. kit.edu this compound can serve as a starting material for the synthesis of various heterocyclic systems. For instance, derivatives of this compound can be utilized in cyclization reactions to form complex nitrogenous structures. While direct synthesis of specific heterocycles like cinnolines and benzodiazepines from this compound is not extensively documented in the provided results, the synthesis of other nitrogen-containing heterocycles, such as benzimidazoles, highlights the potential of related bromo-phenyl structures in forming such ring systems. researchgate.net The synthesis of these compounds often involves multi-step processes where the bromo- and hydroxyl- functionalities are modified to facilitate the desired ring-forming reactions. researchgate.net

Construction of Bioactive Scaffolds and Pharmaceutical Intermediates

The structural framework of this compound is a valuable scaffold for the development of new pharmaceutical agents. Its derivatives are investigated for a range of biological activities. For example, related compounds have been studied for their potential antimicrobial and anticancer properties. The presence of the bromophenyl group allows for further modifications through cross-coupling reactions, enabling the introduction of diverse functionalities and the creation of libraries of compounds for biological screening. The propanol (B110389) side chain can also be modified to influence the compound's pharmacokinetic properties. This adaptability makes it a significant intermediate in the synthesis of molecules with therapeutic potential. clearsynth.comacs.org

Precursor in the Development of Photoaffinity Labels and Modified Peptides

Photoaffinity labeling is a powerful technique used to identify and study interactions between molecules, particularly in biological systems. nih.gov this compound has been successfully employed as a starting material in the multi-step synthesis of a clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa). nih.govresearchgate.net This specialized amino acid incorporates both a photoreactive group and a "clickable" alkyne handle, allowing for its integration into peptides and subsequent use in identifying binding partners through photo-induced cross-linking. nih.gov The synthesis of Abpa from this compound involves an 11-step sequence, demonstrating the utility of this starting material in constructing complex and highly functionalized molecules for chemical biology research. nih.gov

Role in the Design and Synthesis of Advanced Organic Materials

Beyond its applications in medicinal chemistry, this compound is also a valuable component in the field of materials science. Its structural features can be exploited to create polymers and supramolecular assemblies with unique properties.

Polymer Precursors and Monomer Design

The reactive sites on this compound make it a suitable precursor for the design of specialized monomers for polymerization. The bromine atom can be utilized in cross-coupling reactions to introduce polymerizable groups or other functional moieties. For instance, a custom monomer, N-[2-(4-bromophenyl)ethyl]acrylamide (BPEA), has been synthesized and used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined polymers. researchgate.net These polymers, containing the bromophenyl group, can be further functionalized to create a diverse range of materials with tailored properties for various applications. researchgate.net

Integration into Supramolecular Structures and Coordination Polymers

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. The ability of the hydroxyl group in this compound and its derivatives to participate in hydrogen bonding, coupled with the potential for halogen bonding from the bromine atom, makes it an interesting building block for supramolecular assemblies. While direct use of this compound in coordination polymers was not detailed in the search results, a related compound, R,S-(1-(4-bromophenyl)ethylaminomethylphosphonic acid), has been used to create one-dimensional coordination polymers with nickel. acs.org These polymers form macroscopic helical structures, and their chirality can be controlled by the solvent used during their formation. acs.org This demonstrates the potential of incorporating the bromophenyl motif into ligands for the construction of functional coordination polymers.

Development of Ligands and Catalysts Derived from this compound

The chemical compound this compound serves as a versatile bifunctional building block in synthetic organic chemistry. Its structure, featuring both a reactive bromo-substituent on the phenyl ring and a primary alcohol on the propyl chain, allows for a variety of chemical modifications. These functional groups provide two distinct reaction sites: the bromine atom is suitable for cross-coupling reactions or conversion into organometallic reagents, while the hydroxyl group can be oxidized or substituted to introduce other functionalities. This versatility makes it a valuable precursor for the synthesis of more complex molecules, including specialized ligands and components of functional materials.

One of the most notable applications of this compound is as a starting material in the multi-step synthesis of a sophisticated functional material: a clickable, photoreactive amino acid. rsc.orgresearchgate.net This specially designed amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), incorporates both a photoreactive benzophenone (B1666685) group and a "clickable" terminal alkyne. rsc.org These features allow it to be incorporated into peptides for photoaffinity labeling experiments, a powerful technique used to identify and study the interactions between bioactive molecules and their biological targets. rsc.org

The synthesis from this compound is a complex, multi-step process that highlights the utility of the precursor's functional groups. The process begins with the protection of the hydroxyl group to prevent it from interfering in subsequent steps. rsc.org A key transformation involves a Negishi coupling reaction, which utilizes the carbon-bromine bond to build a more complex carbon skeleton. rsc.org The following table outlines the palladium catalysts screened for this specific coupling reaction, demonstrating the optimization required in such syntheses.

Table 1: Catalyst Screening for Negishi Coupling in the Synthesis of an Abpa Precursor The table shows the performance of different palladium catalysts and ligands in the Negishi coupling reaction between intermediate 3 and an organozinc halide to form intermediate 4, a key step in the synthesis of the photoreactive amino acid Abpa. rsc.org

| Entry | Pd Catalyst | Ligand | Yield (%) |

| 1 | Pd₂(dba)₃ | SPhos | 65.4 |

| 2 | Pd₂(dba)₃ | XPhos | 70.2 |

| 3 | Pd(OAc)₂ | SPhos | 58.7 |

| 4 | Pd(OAc)₂ | XPhos | 66.3 |

| 5 | PdCl₂ | SPhos | 45.2 |

| 6 | PdCl₂ | XPhos | 55.8 |

| 7 | Pd(PPh₃)Cl₂ | - | 80.5 |

Data sourced from a study on the synthesis of a clickable, photoreactive amino acid. rsc.org The reaction was performed in DMF at 50 °C for 5 hours.

Beyond this specific application, the fundamental reactivity of the 3-(4-bromophenyl)propyl scaffold is leveraged to create ligands for metal complexes. While direct synthesis from this compound is not widely reported, research on closely related structures demonstrates the principle. For instance, a Mannich base ligand, 3-(4-bromophenyl)-3-morpholino-1-phenylpropan-1-one, was synthesized through the condensation of 4-bromobenzaldehyde (B125591), morpholine, and acetophenone. sphinxsai.com This ligand was then used to prepare a series of transition metal complexes with potential catalytic activity. sphinxsai.com

Table 2: Synthesis of a Mannich Base Ligand and its Transition Metal Complexes This table details the synthesis of the N-Mannich base ligand 3-(4-bromophenyl)-3-morpholino-1-phenylpropan-1-one and its subsequent complexation with various transition metals. sphinxsai.com

| Reactants | Product |

| 4-Bromobenzaldehyde + Morpholine + Acetophenone | 3-(4-Bromophenyl)-3-morpholino-1-phenylpropan-1-one (Ligand) |

| Ligand + MnCl₂ | [Mn(L)₂Cl₂] Complex |

| Ligand + CoCl₂ | [Co(L)₂Cl₂] Complex |

| Ligand + NiCl₂ | [Ni(L)₂Cl₂] Complex |

| Ligand + CuCl₂ | [Cu(L)₂Cl₂] Complex |

| Ligand + ZnCl₂ | [Zn(L)₂Cl₂] Complex |

L = 3-(4-bromophenyl)-3-morpholino-1-phenylpropan-1-one. Data sourced from a study on the synthesis and characterization of these metal complexes. sphinxsai.com

The inherent functionalities of this compound make it a promising candidate for the development of other classes of ligands, such as phosphine (B1218219) ligands, which are crucial in homogeneous catalysis. rsc.org The carbon-bromine bond allows for reaction with metallated phosphines (e.g., KPPh₂ or LiPPh₂) to introduce a phosphino (B1201336) group. rsc.org Alternatively, the alcohol function can be converted into a better leaving group, such as a bromide via reaction with agents like carbon tetrabromide and triphenylphosphine, to facilitate nucleophilic substitution by phosphides. ambeed.com This strategic functional group manipulation opens pathways to a diverse range of ligands and catalysts tailored for specific applications in complex molecule synthesis.

Computational and Theoretical Investigations of 3 4 Bromophenyl Propan 1 Ol

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for predicting molecular properties due to its favorable balance of accuracy and computational cost. DFT studies on 3-(4-Bromophenyl)propan-1-ol would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed understanding of its geometry and energy. researchgate.net

The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, with its flexible propanol (B110389) side chain, multiple conformations may exist. A conformational landscape analysis is therefore essential to identify the various stable conformers and their relative energies.

This analysis involves systematically rotating the rotatable bonds—specifically the C-C bonds in the propanol chain and the C-O bond—to map out the potential energy surface of the molecule. The resulting conformers, each representing a local minimum on this surface, can then be ranked by their calculated energies. The conformer with the absolute lowest energy is the global minimum and represents the most likely structure of the molecule in the gas phase. The results of such an analysis would provide key information on bond lengths, bond angles, and dihedral angles that define the molecular shape.

Table 1: Illustrative Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (Calculated via DFT/B3LYP) This table is for illustrative purposes, as specific research data for this compound is not publicly available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.905 |

| C-C (aromatic) | 1.390 - 1.398 | |

| C-C (aliphatic) | 1.525 - 1.535 | |

| C-O | 1.430 | |

| O-H | 0.965 | |

| Bond Angle (°) | C-C-Br | 119.8 |

| C-C-C (aliphatic) | 112.5 | |

| C-C-O | 109.7 | |

| Dihedral Angle (°) | C-C-C-C | 178.5 (anti-periplanar) |

Once the molecular geometry is optimized, computational methods can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. mdpi.com This correlation is crucial for confirming the structure of the synthesized compound and for the accurate assignment of experimental spectral bands to specific molecular motions.

Theoretical calculations of vibrational frequencies are typically performed at the same level of theory as the geometry optimization. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. A detailed analysis of the potential energy distribution (PED) for each vibrational mode allows for a precise assignment of the spectral peaks.

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound This table is for illustrative purposes and shows the type of data generated in such a study.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| O-H stretch | 3450 | 3445 | Hydroxyl group |

| C-H stretch (aromatic) | 3050-3100 | 3060 | Phenyl ring C-H bonds |

| C-H stretch (aliphatic) | 2850-2960 | 2865, 2940 | Propanol chain CH₂ groups |

| C=C stretch (aromatic) | 1590, 1480 | 1595, 1485 | Phenyl ring skeletal vibrations |

Optimized Geometries and Conformational Landscape Analysis

Quantum Chemical Descriptors and Reactivity Predictions

Beyond structural properties, DFT calculations provide a wealth of information about the electronic nature of a molecule, which can be used to predict its reactivity. Various quantum chemical descriptors are derived from the electronic structure to quantify aspects of chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. ajchem-b.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that will most likely accept electrons from a nucleophile.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-b.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small gap indicates that the molecule is more reactive. The spatial distribution of these orbitals also provides insight into which parts of the molecule are most involved in electron donation and acceptance.

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table is for illustrative purposes to demonstrate the output of FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, making it a site for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The bromine atom would also show a region of negative potential.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / 2η.

In addition to these global indices, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. researchgate.net These local indices provide a more detailed picture of site-selectivity in chemical reactions.

Table 4: Illustrative Global Reactivity Descriptors for this compound This table is for illustrative purposes and is based on hypothetical HOMO/LUMO values.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.65 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.85 |

| Global Softness (S) | 1 / 2η | 0.175 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Reaction Pathway Modeling and Transition State Characterization

The chemical reactivity of this compound is primarily dictated by its two functional groups: the primary alcohol and the bromo-substituted aromatic ring. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model the reaction pathways this compound can undergo, such as oxidation of the alcohol and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond. These theoretical investigations provide deep insights into reaction mechanisms, intermediate structures, and the energetics of transition states.

While specific, detailed reaction pathway modeling for this compound is not extensively published, the principles are well-established through studies on analogous molecules. For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid can be modeled. DFT studies on the oxidation of similar alcohols, like 3-phenylpropan-1-ol catalyzed by iridium(I) complexes, have been performed to elucidate the mechanism. scispace.com Such modeling typically explores the reaction coordinate, identifying key intermediates and the transition states that connect them. The process would involve the formation of a metal-alkoxide complex, followed by a rate-determining step such as β-hydride elimination to yield the aldehyde product and a metal-hydride species. Computational analysis provides the geometry of the transition state and the activation energy, which determines the reaction rate.

A more frequently modeled reaction for this class of compounds is the Suzuki-Miyaura cross-coupling, which is a cornerstone of carbon-carbon bond formation. This reaction is critical for derivatizing the 4-bromophenyl group. DFT calculations have been extensively applied to understand the catalytic cycle of Suzuki reactions involving various aryl bromides. mdpi.comresearchgate.netresearchgate.netnih.gov The mechanism involves three key steps:

Oxidative Addition: The C-Br bond of this compound adds to a low-valent palladium(0) catalyst, forming a Pd(II) intermediate. This step is often rate-limiting, and its transition state is characterized by the elongation and breaking of the C-Br bond and the formation of new C-Pd and Pd-Br bonds. nih.gov

Transmetalation: The aryl group from a boronic acid or ester is transferred to the palladium center, displacing the bromide. This step often proceeds via a palladium hydroxide (B78521) complex, which then interacts with the boronic acid. acs.org

Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) |

|---|---|---|

| Oxidative Addition | Cleavage of the C-Br bond and formation of the Aryl-Pd(II)-Br complex. | 15 - 20 |

| Transmetalation | Transfer of an aryl group from a boronic acid to the Pd(II) center. | 10 - 15 |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 5 - 10 |

Note: The values in this table are representative examples based on DFT studies of similar aryl bromide systems and illustrate the type of data generated from reaction pathway modeling.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules, providing a means to validate experimental findings and aid in structural elucidation. DFT calculations are routinely used to simulate infrared (IR), nuclear magnetic resonance (NMR), and other spectra for molecules like this compound.

Vibrational Spectroscopy (IR) The infrared spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. rsc.orgresearchgate.net Typically, a frequency calculation is performed on a geometry-optimized structure using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). researchgate.net The computed wavenumbers are often systematically higher than the experimental values due to the neglect of anharmonicity and other approximations. Therefore, they are often multiplied by an empirical scaling factor (typically ~0.96-0.98) to improve agreement with experimental data. diva-portal.org For this compound, key predicted peaks would include the broad O-H stretch, C-O stretch, aromatic C-H stretches, and the C-Br stretch. Comparing these predicted peaks with an experimental spectrum helps confirm the molecular structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.gov The standard approach is the Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework. researchgate.netfaccts.de This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. To obtain chemical shifts (δ), the calculated shielding values (σ) are referenced against the value calculated for a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the same level of theory: δ = σ(TMS) - σ(sample).

The accuracy of these predictions is generally high, with mean absolute errors often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C for a wide range of organic molecules. nih.gov This allows for confident assignment of complex experimental spectra. For this compound, calculations would predict the chemical shifts for the aromatic protons (distinguishing between those ortho and meta to the propyl group), the three distinct methylene (B1212753) groups in the propyl chain, and the hydroxyl proton. The close agreement between the predicted and measured shifts validates the structural assignment. researchgate.net

| Atom/Group | Experimental Shift (ppm) | Calculated Shift (ppm) | Type |

|---|---|---|---|

| C (attached to O) | ~61.5 | ~62.0 | ¹³C |

| C (aromatic, attached to C₃H₆O) | ~141.0 | ~141.5 | ¹³C |

| C (aromatic, attached to Br) | ~119.5 | ~120.0 | ¹³C |

| H (-CH₂O-) | ~3.6 | ~3.7 | ¹H |

| H (aromatic, ortho to C₃H₆O) | ~7.1 | ~7.15 | ¹H |

| H (aromatic, meta to C₃H₆O) | ~7.4 | ~7.45 | ¹H |

Note: Experimental values are typical for this compound class. Calculated values are representative of results from GIAO-DFT computations and demonstrate the expected level of agreement.

The synergy between computational prediction and experimental measurement is a powerful paradigm in modern chemistry. For this compound, theoretical modeling provides a deeper understanding of its potential reactivity, while spectroscopic predictions offer robust validation of its experimentally determined structure.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 3-(4-Bromophenyl)propan-1-ol, both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets, a characteristic AA'BB' system, in the range of δ 7.0-7.5 ppm. The protons closer to the electron-withdrawing bromine atom would be deshielded and resonate at a higher chemical shift compared to the protons ortho to the propyl chain.

The propyl chain protons would present as a set of multiplets. The methylene (B1212753) group adjacent to the hydroxyl function (C1-H₂) is expected to appear as a triplet at approximately δ 3.6 ppm. The benzylic methylene protons (C3-H₂) adjacent to the aromatic ring would also likely be a triplet around δ 2.7 ppm. The central methylene group (C2-H₂) would be observed as a multiplet, likely a quintet or sextet, resulting from coupling to the two adjacent methylene groups, at approximately δ 1.9 ppm. The hydroxyl proton (OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically in the range of δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. nih.gov The spectrum would show six distinct signals. The aromatic carbons would appear in the δ 120-145 ppm region. The carbon atom bearing the bromine (C-Br) would have a chemical shift around δ 120 ppm, while the other quaternary aromatic carbon (C-C₃H₆OH) would be found near δ 141 ppm. The four aromatic CH carbons would also have distinct signals in this region.

The aliphatic carbons would be observed at higher field. The carbon attached to the hydroxyl group (C1) would be the most deshielded of the aliphatic carbons, appearing around δ 62 ppm. The benzylic carbon (C3) would be expected around δ 34 ppm, and the central carbon (C2) would resonate at a slightly lower field, around δ 32 ppm.

A summary of the predicted NMR data is presented in the table below.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to Br) | ~7.4 (d) | ~131 |

| Aromatic CH (ortho to propyl) | ~7.1 (d) | ~130 |

| C-Br | - | ~120 |

| C-C₃H₆OH | - | ~141 |

| -CH₂-OH (C1) | ~3.6 (t) | ~62 |

| -CH₂- (C2) | ~1.9 (m) | ~32 |

| Ar-CH₂- (C3) | ~2.7 (t) | ~34 |

| -OH | ~1.5-2.5 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful method for identifying functional groups and probing the molecule's vibrational modes. These two techniques are complementary, as some vibrations may be more prominent in one spectrum than the other. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad and prominent peak in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are expected in the 2850-3100 cm⁻¹ range.

The aromatic C=C stretching vibrations typically appear as a series of sharp bands between 1450 and 1600 cm⁻¹. The C-O stretching vibration of the primary alcohol will give rise to a strong absorption band around 1050 cm⁻¹. The presence of the bromine substituent is confirmed by the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. A Bruker Tensor 27 FT-IR instrument has been used to record the ATR-IR spectrum of this compound. nih.gov

Raman Spectroscopy: The FT-Raman spectrum provides complementary information. The aromatic C-H and C=C stretching vibrations are also observable in the Raman spectrum. The symmetric stretching of the benzene ring, often weak in the IR spectrum, can be a strong band in the Raman spectrum. The C-Br stretching vibration is also typically Raman active. An FT-Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

A summary of the expected key vibrational bands is provided in the table below.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3400 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-2960 (medium to strong) | Medium to strong |

| Aromatic C=C Stretch | 1450-1600 (multiple sharp bands) | Strong |

| C-O Stretch | ~1050 (strong) | Weak |

| C-Br Stretch | 500-600 (medium) | Medium |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the molecular weight and elucidation of fragmentation pathways.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of the compound (C₉H₁₁BrO), which is approximately 214 and 216 g/mol , with roughly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). uni.lu

The fragmentation pattern would likely involve several key bond cleavages. Alpha-cleavage next to the oxygen atom could result in the loss of a propyl radical to form a fragment at m/z 183/185, corresponding to the bromophenyl group attached to a carbonyl. Another common fragmentation for primary alcohols is the loss of water (H₂O), leading to a peak at m/z 196/198.

A significant fragmentation pathway would be the benzylic cleavage, resulting in the formation of a bromobenzyl cation at m/z 169/171 or a tropylium-type ion after rearrangement. The loss of the entire propanol (B110389) side chain would lead to a bromophenyl cation at m/z 155/157. A GC-MS spectrum of this compound is available, which would provide detailed information on these fragmentation patterns. nih.gov The analysis of the fragmentation of the related compound 1-(4-bromophenyl)-2-(methylamino)propan-1-one also shows characteristic fragments such as C₇H₄BrO⁺ (m/z 183/185) and C₆H₄Br⁺ (m/z 155/157), supporting these predicted pathways. researchgate.net

A table of predicted major fragments is presented below.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Fragmentation Pathway |

| 214/216 | [C₉H₁₁BrO]⁺ | Molecular Ion |

| 196/198 | [C₉H₉Br]⁺ | Loss of H₂O |

| 183/185 | [C₇H₄BrO]⁺ | Alpha-cleavage |

| 169/171 | [C₇H₆Br]⁺ | Benzylic cleavage |

| 155/157 | [C₆H₄Br]⁺ | Loss of propanol side chain |

X-ray Crystallography of Derivatives and Related Compounds for Solid-State Structure Determination

For instance, the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide reveals how the bromophenyl group can participate in intermolecular interactions. iucr.org Similarly, the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate shows the role of the bromophenyl fragment in forming one-dimensional homochiral chains through halogen-π interactions. mdpi.com

Future Research Directions and Emerging Paradigms for 3 4 Bromophenyl Propan 1 Ol

Development of Highly Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3-(4-bromophenyl)propan-1-ol, several synthetic routes have been established, and ongoing research aims to enhance their sustainability and efficiency.

One established method involves a two-step protocol starting from methyl 3-(4-bromophenyl)propanoate. This process includes the reduction of the ester to the corresponding alcohol, this compound, using sodium borohydride (B1222165) and aluminum chloride in 1,2-dimethoxyethane, achieving a 90% yield. Another approach involves the reduction of 3-amino-3-(4-bromophenyl)propanoic acid with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF).

Future research is likely to focus on the principles of green chemistry, minimizing waste and energy consumption. This includes the exploration of catalytic systems that can operate under milder conditions and the use of renewable starting materials. For instance, photocatalytic methods, which utilize light to drive chemical reactions, are gaining traction. liverpool.ac.uk The development of a one-pot synthesis from readily available precursors would also represent a significant advancement in the efficient production of this compound.

A summary of key synthetic parameters for existing methods is presented in the table below.

| Starting Material | Reagents | Solvent | Yield | Reference |

| Methyl 3-(4-bromophenyl)propanoate | NaBH₄, AlCl₃ | 1,2-dimethoxyethane | 90% | |

| 3-Amino-3-(4-bromophenyl)propanoic acid | LiAlH₄ | THF | Not specified |

Exploration of Novel Catalytic Transformations for Selective Functionalization

The functional groups present in this compound, namely the hydroxyl group and the bromo-substituted aromatic ring, offer multiple avenues for selective functionalization. The exploration of novel catalytic transformations is key to unlocking the full synthetic potential of this molecule.

The hydroxyl group can undergo oxidation to form the corresponding aldehyde or ketone. Conversely, the bromine atom on the phenyl ring can be substituted with various functional groups through nucleophilic substitution reactions.

A significant area of future research lies in the catalytic functionalization of the C-H bonds within the molecule. liverpool.ac.uk Advanced catalytic systems, including those based on transition metals, can enable the direct and selective introduction of new functional groups at positions that are otherwise difficult to access. google.com For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and could be applied to this compound to generate a diverse range of derivatives. nih.govrsc.org

The development of catalysts that can selectively functionalize one site over another (e.g., the aromatic C-Br bond versus an aliphatic C-H bond) will be a critical area of investigation. This would allow for a more controlled and efficient synthesis of complex molecules derived from this compound.

Integration into Advanced Drug Discovery and Medicinal Chemistry Programs

Aryl halides are recognized as important structural motifs in many pharmaceutical compounds. nih.govrsc.orgprinceton.edu The presence of the bromophenyl group in this compound makes it a valuable starting material for the synthesis of biologically active molecules.

Currently, this compound is utilized as a reagent in the synthesis of dimethylmorpholine substituted daphneolone (B1638094) derivatives which have shown fungicidal properties. chemicalbook.com This highlights its potential in the development of new agrochemicals or antifungal medications.

Furthermore, this compound has been used in the synthesis of a clickable, photoreactive amino acid, demonstrating its utility in creating tools for chemical biology research, such as photoaffinity labeling to study peptide-target interactions. researchgate.net

Future research will likely see the integration of this compound into more extensive drug discovery programs. Its derivatives could be screened for a wide range of biological activities. The ability to easily modify both the alcohol and the aromatic portions of the molecule allows for the creation of diverse chemical libraries for high-throughput screening.

Computational Design of Novel Derivatives with Tailored Reactivity or Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These approaches can be applied to the design of novel derivatives of this compound with specific, tailored properties.

By employing computational methods, researchers can predict the reactivity of different sites within the molecule, guiding the selection of appropriate reagents and reaction conditions for selective functionalization. For example, the electron-withdrawing nature of the bromine atom influences the reactivity of the aromatic ring, and this can be quantified and modeled.

Furthermore, computational studies can be used to design derivatives with desired biological activities. By modeling the interaction of potential derivatives with the active site of a target enzyme or receptor, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. An example of such computational work can be seen in the study of formazan (B1609692) derivatives, where absorption properties were investigated through both experimental and computational methods. researchgate.net

The future of research on this compound will likely involve a synergistic approach, combining experimental synthesis and testing with computational design to develop novel derivatives with enhanced reactivity and valuable biological properties.

常见问题

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)propan-1-ol in laboratory settings?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Reduction of 3-(4-Bromophenyl)propionic acid : Use lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), followed by acidic workup to yield the alcohol .

- Grignard Reaction : React 4-bromobenzyl magnesium bromide with ethylene oxide, followed by hydrolysis to form the target alcohol. This method requires strict control of moisture and temperature .

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ ~1.7–1.9 ppm for CH₂ groups, δ ~3.6–3.8 ppm for OH) and ¹³C NMR (δ ~30–35 ppm for CH₂, δ ~70 ppm for C-OH) are critical for structural confirmation. Compare data with PubChem entries (CAS 25574-11-2) .

- Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity (>98% by area normalization) .

- Melting Point : Literature values (e.g., 72–74°C) should align with experimental results .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysis : Employ BINOL-derived phosphoric acids or Jacobsen catalysts for asymmetric reductions of ketone precursors .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives to isolate enantiomers .

- Asymmetric Hydrogenation : Use Ru-BINAP complexes to hydrogenate α,β-unsaturated ketones, yielding chiral alcohols .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) of this compound?

- Methodological Answer :

- Crystallization Analysis : Differences in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify thermal transitions .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental unit cell parameters with published data (e.g., Acta Crystallographica reports) .

- Solubility Studies : Systematically test solvents (e.g., DMSO, ethanol) under controlled temperatures to establish reproducible data .

Q. What role does this compound play in medicinal chemistry and agrochemical research?

- Methodological Answer :

- Drug Intermediate : The hydroxyl group serves as a handle for coupling with urea moieties to generate metobromuron analogs (herbicide metabolites) .

- Bioisosteric Modifications : Fluorinated derivatives (e.g., 3-(4-Fluorophenyl)propan-1-ol) are synthesized to study metabolic stability and receptor binding .

- Click Chemistry : Functionalize the alcohol via Mitsunobu reactions to introduce azide/alkyne groups for targeted drug delivery systems .

Q. How can the hydroxyl group in this compound be selectively functionalized for complex molecule synthesis?

- Methodological Answer :

- Protection : Use tert-butyldimethylsilyl chloride (TBDMSCl) in DMF to form a silyl ether, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura) without OH interference .

- Oxidation : Convert the alcohol to a ketone using Dess-Martin periodinane (DMP) in dichloromethane, a key step for preparing α,β-unsaturated carbonyl compounds .

- Esterification : React with acetyl chloride in pyridine to form esters for gas chromatography-mass spectrometry (GC-MS) analysis .

Data Contradiction and Optimization

Q. Why do different synthetic methods yield varying purities of this compound?

- Methodological Answer :

- By-Product Analysis : Grignard routes may produce residual magnesium salts, requiring rigorous aqueous washes. In contrast, reductions with LiAlH₄ can leave aluminum residues, necessitating filtration through Celite .

- Chromatography Optimization : Adjust silica gel mesh size (e.g., 230–400 mesh) and solvent polarity to separate diastereomers or regioisomers .

- Continuous Flow Systems : Implement microreactors to enhance reaction homogeneity and reduce side reactions (e.g., over-reduction) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁BrO | |

| CAS Number | 25574-11-2 | |

| Molecular Weight | 215.09 g/mol | |

| Melting Point | 72–74°C | |

| Key NMR (¹H) | δ 1.7–1.9 (m, 2H, CH₂), δ 3.6–3.8 (t, 2H, CH₂-OH) |

| Synthetic Method | Yield | Purity | Reference |

|---|---|---|---|

| Grignard Reaction | 65–70% | >95% | |

| LiAlH₄ Reduction | 75–80% | >98% | |

| Continuous Flow Optimization | 85–90% | >99% |